1-Bromo-2,3-dichloro-4-iodobenzene
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Overview
Description
“1-Bromo-2,5-dichloro-4-iodobenzene” is a compound with the molecular formula C6H2BrCl2I . It has an average mass of 351.795 Da and a monoisotopic mass of 349.776154 Da .
Synthesis Analysis
While specific synthesis methods for “1-Bromo-2,3-dichloro-4-iodobenzene” are not available, similar compounds like “1-Bromo-4-iodobenzene” have been used as reagents for in situ desilylation and coupling of silylated alkynes .Molecular Structure Analysis
The molecular structure of “1-Bromo-2,5-dichloro-4-iodobenzene” consists of a benzene ring with bromine, iodine, and two chlorine atoms attached to it .Scientific Research Applications
Applications in Flame Retardancy and Material Stability
1-Bromo-2,3-dichloro-4-iodobenzene, as part of novel brominated flame retardants (NBFRs), is increasingly used in various applications due to its fire-retardant properties. A critical review emphasizes the extensive application of NBFRs in indoor environments, consumer goods, and food packaging materials. It underscores the necessity for ongoing research into their occurrence, environmental fate, and potential health risks. This review also highlights significant knowledge gaps in the understanding of specific NBFRs, suggesting a need for improved analytical methods and further research on emission sources, potential leaching, and indoor environmental impact (Zuiderveen et al., 2020).
Analytical Chemistry and Compound Synthesis
This compound is integral in the synthesis of complex organic compounds. An example is its role in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for producing non-steroidal anti-inflammatory and analgesic materials. This synthesis process, despite its importance, faces challenges such as high costs and the need for safer, more efficient methods. The research highlights a novel practical pilot-scale method for this synthesis, indicating the compound's critical role in the pharmaceutical and chemical industries (Qiu et al., 2009).
Environmental and Health Implications
The compound is also significant in environmental and health studies, especially concerning the toxicity and ecological impact of brominated and chlorinated compounds. Extensive research has been done on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), highlighting their similarity in toxicity profiles to their chlorinated counterparts. These studies indicate potential human and wildlife exposure risks, necessitating ongoing monitoring and research to understand their environmental fate and health implications (Birnbaum et al., 2003, Mennear et al., 1994).
Mechanism of Action
Target of Action
1-Bromo-2,3-dichloro-4-iodobenzene is a mixed aryl halide Aryl halides are generally known to react with various organic compounds in organic synthesis .
Mode of Action
The mode of action of this compound involves its reactivity as an aryl halide. Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .
Biochemical Pathways
It’s known that the compound can participate in sonogashira coupling reactions , which are widely used in organic synthesis and medicinal chemistry.
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
It’s known that the compound can participate in sonogashira coupling reactions , which can lead to the formation of new organic compounds.
Action Environment
It’s known that the compound is stable at room temperature .
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWCMZDBOFHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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